2-(2-(4-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(4-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features a benzylidene group, a hydrazino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(4-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzylidene)amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- (E)-4-(4-Chlorobenzylidene)-1-(2-((Z)-4-(4-Chlorobenzylidene)-2-(2-methoxyphenyl)-5-oxo-4,5-dihydroimidazol-1-yl)ethyl)-2-(2-methoxyphenyl)-1H-imidazol-5(4H)-one
Uniqueness
2-(2-(4-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H14ClN3O3 |
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Molecular Weight |
331.75 g/mol |
IUPAC Name |
N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H14ClN3O3/c1-23-14-5-3-2-4-13(14)19-15(21)16(22)20-18-10-11-6-8-12(17)9-7-11/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
VPFLEKSOXMGMIG-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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